

3-(2-Hydroxyethyl)-2-oxazolidinone: A Promising Green Solvent for Pharmaceutical Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-Hydroxyethyl)-2-oxazolidinone

Cat. No.: B1293664

[Get Quote](#)

Introduction

In the continuous pursuit of sustainable practices within the pharmaceutical and chemical industries, the replacement of conventional volatile organic compounds (VOCs) with safer, more environmentally benign alternatives is a critical objective. **3-(2-Hydroxyethyl)-2-oxazolidinone** (HEO), a heterocyclic compound, has emerged as a potential green solvent. While extensively recognized as a valuable intermediate in the synthesis of polymers and pharmaceuticals, including oxazolidinone antibiotics, its application as a reaction and formulation solvent is an area of growing interest.^[1] Its favorable physicochemical properties, including a high boiling point, predicted low toxicity, and potential biodegradability, position it as a viable alternative to traditional solvents.

This document provides detailed application notes and protocols for utilizing **3-(2-Hydroxyethyl)-2-oxazolidinone** as a green solvent, targeting researchers, scientists, and drug development professionals.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **3-(2-Hydroxyethyl)-2-oxazolidinone** is essential for its effective implementation as a solvent.

Property	Value	Unit	Source
Molecular Formula	C5H9NO3	-	[2]
Molecular Weight	131.13	g/mol	[2]
CAS Number	3356-88-5	-	[2]
Appearance	Clear, colorless liquid	-	
Boiling Point	379.6	°C at 760 mmHg	
Reduced Pressure Boiling Point	162	°C at 1 Torr	[3]
Density	1.28	g/cm³ (Predicted)	[3]
logP (Octanol/Water Partition Coefficient)	-0.569	-	[2]
log10ws (Log10 of Water Solubility)	0.52	mol/L	[2]
Storage Temperature	2-8	°C	[3]

Table 1: Physicochemical properties of **3-(2-Hydroxyethyl)-2-oxazolidinone**.

Green Solvent Characteristics

The designation of a solvent as "green" is contingent on several factors, including its environmental impact, safety profile, and renewability. While comprehensive data for **3-(2-Hydroxyethyl)-2-oxazolidinone** is still emerging, preliminary information and the properties of the broader oxazolidinone class suggest a favorable profile.

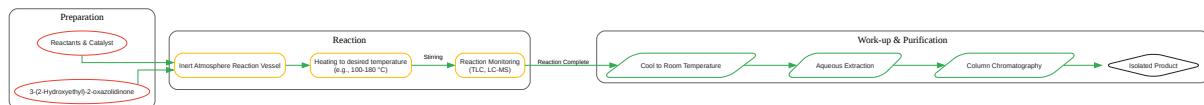
Parameter	Assessment	Supporting Information
Toxicity	Predicted to have low toxicity.	One source explicitly states low toxicity as a characteristic. [4] However, detailed toxicological studies specifically on its use as a solvent are limited. The broader class of oxazolidines is noted to be readily biodegradable with low potential for bioaccumulation. [5]
Biodegradability	Expected to be biodegradable.	The oxazolidine family of compounds is generally considered biodegradable. [5]
Volatility	Low volatility.	The high boiling point (379.6 °C) indicates a very low vapor pressure at ambient temperatures, reducing worker exposure and air pollution.
Safety	Warning for eye irritation (H319).	Standard laboratory safety precautions, including eye protection, are recommended. [6][7]

Table 2: Green solvent profile of **3-(2-Hydroxyethyl)-2-oxazolidinone**.

Applications in Drug Development

The primary application of **3-(2-Hydroxyethyl)-2-oxazolidinone** in drug development has been as a synthetic intermediate. [1] However, its properties as a high-boiling, polar, and potentially non-toxic solvent open up possibilities for its use in various stages of pharmaceutical development.

Potential Solvent Applications:


- Drug Synthesis: Its high boiling point makes it suitable for reactions requiring elevated temperatures. Its polar nature can aid in the dissolution of polar reactants and reagents.
- Formulation of Poorly Soluble APIs: The exceptional solubility properties for a broad spectrum of substances, including fats, waxes, and resins, suggest its potential in formulating active pharmaceutical ingredients (APIs) with low aqueous solubility, particularly for topical and transdermal applications.[4]
- Biocatalysis: As the pharmaceutical industry moves towards more sustainable manufacturing processes, the use of enzymes in synthesis is increasing. The properties of HEO may make it a suitable medium for certain biocatalytic transformations.

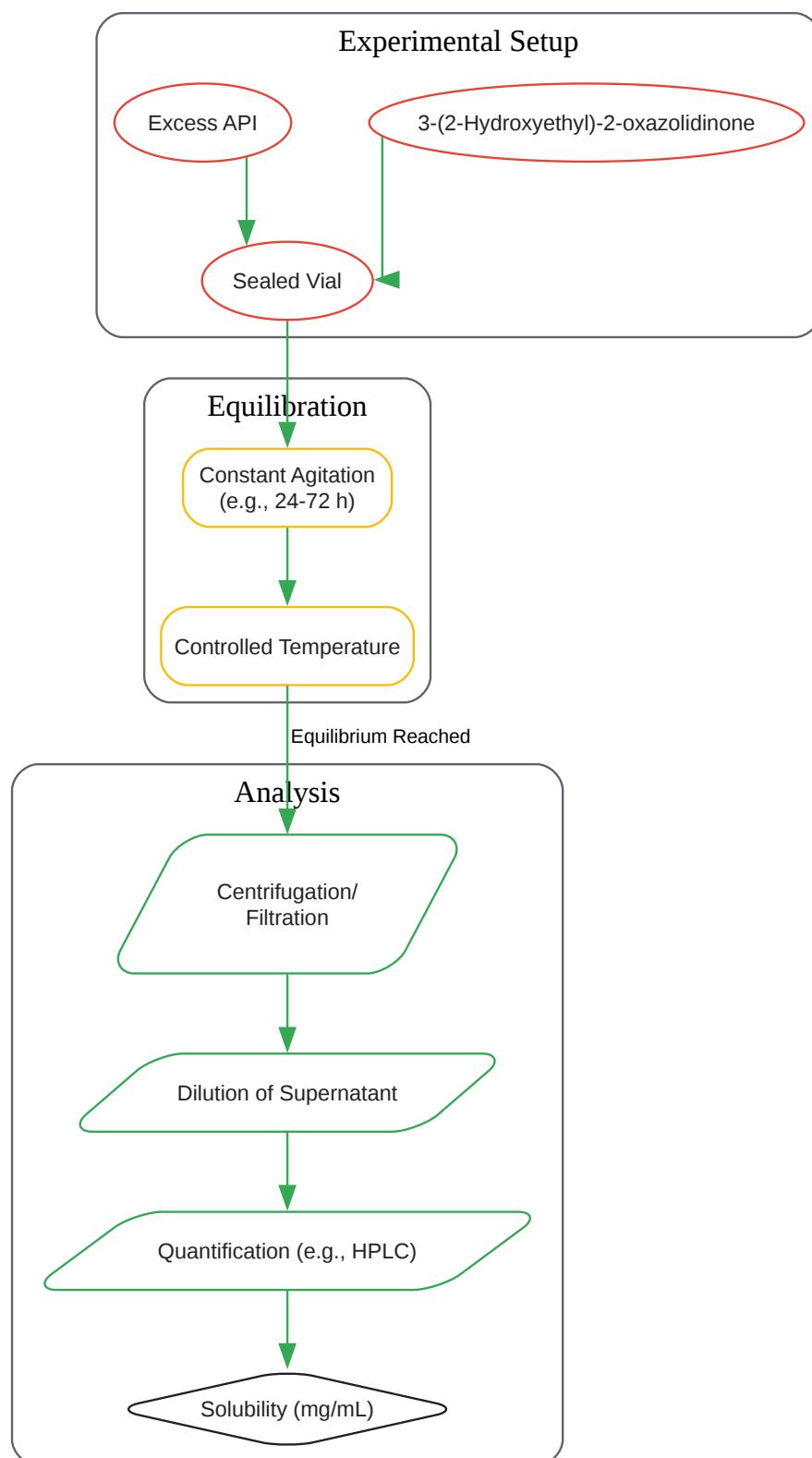
Experimental Protocols

While specific, validated protocols for the use of **3-(2-Hydroxyethyl)-2-oxazolidinone** as a solvent are not widely published, the following general methodologies can be adapted for its use in organic synthesis and solubility studies.

Protocol 1: General Procedure for a High-Temperature Organic Synthesis

This protocol outlines a general workflow for utilizing **3-(2-Hydroxyethyl)-2-oxazolidinone** as a solvent for a generic substitution or coupling reaction that requires elevated temperatures.

[Click to download full resolution via product page](#)


Figure 1: General workflow for organic synthesis.

Methodology:

- Preparation: To a dry, inert-atmosphere reaction vessel, add the starting materials, catalyst (if required), and a magnetic stir bar.
- Solvent Addition: Add a sufficient volume of **3-(2-Hydroxyethyl)-2-oxazolidinone** to dissolve the reactants. The volume will depend on the scale of the reaction and the solubility of the reactants.
- Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-180 °C) with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Due to the high boiling point of the solvent, removal by evaporation is often impractical. An aqueous work-up is typically required. Add water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to the reaction mixture and perform a liquid-liquid extraction. The product will partition into the organic layer, while the **3-(2-Hydroxyethyl)-2-oxazolidinone** will likely remain in the aqueous phase due to its high water solubility.
- Purification: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Determination of API Solubility

This protocol provides a method for determining the equilibrium solubility of an Active Pharmaceutical Ingredient (API) in **3-(2-Hydroxyethyl)-2-oxazolidinone**.

[Click to download full resolution via product page](#)

Figure 2: Workflow for API solubility determination.

Methodology:

- Preparation: Add an excess amount of the API to a known volume of **3-(2-Hydroxyethyl)-2-oxazolidinone** in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Sample Preparation: After equilibration, centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
- Analysis: Accurately dilute a known volume of the clear supernatant with a suitable solvent.
- Quantification: Determine the concentration of the API in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Calculation: Calculate the solubility of the API in **3-(2-Hydroxyethyl)-2-oxazolidinone** based on the measured concentration and the dilution factor.

Conclusion

3-(2-Hydroxyethyl)-2-oxazolidinone presents a compelling profile as a green solvent for various applications in the pharmaceutical industry. Its high boiling point, polar nature, and favorable preliminary safety and environmental profile make it a promising alternative to conventional solvents. While further research is needed to fully characterize its performance and establish a broader range of specific applications, the protocols and information provided herein offer a solid foundation for researchers to begin exploring the potential of this versatile compound in creating more sustainable chemical processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chemeo.com [chemeo.com]
- 3. 3-(2-HYDROXYETHYL)-2-OXAZOLIDINONE | 3356-88-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. santos.com [santos.com]
- 6. 3-(2-hydroxyethyl)-2-oxazolidinone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-(2-hydroxyethyl)-2-oxazolidinone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [3-(2-Hydroxyethyl)-2-oxazolidinone: A Promising Green Solvent for Pharmaceutical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293664#3-2-hydroxyethyl-2-oxazolidinone-as-a-green-alternative-to-conventional-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com